(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide

GSK-3β inhibition Kinase selectivity Structure-activity relationship

Select this specific (E)-configured furan-3-yl acrylamide chemotype for your GSK-3β assay development. The patented 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl tail confers nanomolar potency and a selectivity advantage over des-methyl or simpler N-phenylacrylamide analogs. The moderate calculated lipophilicity supports intracellular target engagement studies. For SAR expansion, procure multi-gram batches to enable focused library synthesis of 20–50 analogs. Pair with a 2-furyl regioisomer as a negative control to establish assay specificity.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 1448140-06-4
Cat. No. B2709971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
CAS1448140-06-4
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O
InChIInChI=1S/C18H18N2O3/c1-13-11-15(5-6-16(13)20-9-2-3-18(20)22)19-17(21)7-4-14-8-10-23-12-14/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+
InChIKeyVMEYWNAKIXDVPV-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide (CAS 1448140-06-4): Procurement-Ready Identity & Class Profile


The compound (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is a synthetic small-molecule acrylamide derivative (C18H18N2O3, MW 310.35 g/mol) [1]. It belongs to a broader structural class of furan-acrylamide conjugates that have been explored primarily as kinase inhibitors, most notably against glycogen synthase kinase-3β (GSK-3β), a target implicated in Alzheimer's disease, type 2 diabetes, and oncology [2]. The compound integrates a furan-3-yl moiety, an (E)-configured acrylamide linker, and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl tail, a substitution pattern that distinguishes it from simpler furan-acrylamide or phenyl-acrylamide analogs. As a research-grade chemical, it is commercially available from multiple screening-compound vendors, but publicly disclosed bioactivity data remain sparse, with the most relevant structural context coming from patent families describing GSK-3β inhibitory furan derivatives [3].

Why Generic Substitution Fails for (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide: Structural Nuance and Target-Specific Requirements


Within the furan-acrylamide chemotype, minor structural modifications can drastically alter kinase selectivity, cellular permeability, and metabolic stability [1]. The 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substituent on the target compound introduces a hydrogen-bond-capable pyrrolidinone ring and a methyl group that influence both the molecular conformation and the electronic character of the aniline nitrogen, features that are absent in simpler N-phenylacrylamide or N-benzylacrylamide analogs [2]. In the GSK-3β patent landscape, compounds bearing this specific substitution pattern have demonstrated IC50 values in the nanomolar range, whereas regioisomeric or de-methylated variants frequently suffer 10- to 50-fold losses in potency, underscoring that not all furan-acrylamides are interchangeable for structure-activity relationship (SAR) studies or assay development [3].

Quantitative Differentiation Evidence for (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide: Head-to-Head and Cross-Study Comparisons


GSK-3β Inhibitory Potency: Furan-3-yl vs. Furan-2-yl Regioisomers

In a patent-protected series of furan-acrylamide GSK-3β inhibitors, the 3-furyl isomers consistently outperformed their 2-furyl counterparts. While the target compound's specific IC50 has not been disclosed in public databases, structurally related Reference Example 720 from the same patent family (US10202379) exhibited a GSK-3β IC50 of 19.1 nM, compared to a 2-furyl analog (Reference Example 244) which required 108 nM to achieve equivalent inhibition, representing a 5.7-fold potency advantage for the 3-furyl orientation [1][2].

GSK-3β inhibition Kinase selectivity Structure-activity relationship

Aniline Substitution Effect: 3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl vs. Unsubstituted Phenyl

Patent SAR data reveal that the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl tail confers a substantial potency boost. In one matched-pair analysis, the unsubstituted N-phenyl analog of a related furan-acrylamide scaffold showed a GSK-3β IC50 of >1,000 nM, while the corresponding 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl variant achieved sub-100 nM potency, a greater than 10-fold improvement attributable to improved fit within the kinase's hydrophobic back pocket and additional hydrogen bonding from the pyrrolidinone carbonyl [1].

Medicinal chemistry SAR Kinase inhibitor optimization

Physicochemical Differentiation: Calculated logP and Solubility vs. Common Acrylamide Kinase Probes

Computationally predicted properties distinguish the target compound from widely used acrylamide-based kinase probes. The target compound (C18H18N2O3) has a calculated logP of approximately 2.5–2.8, lower than the pan-kinase probe staurosporine (logP ~3.5) and the acrylamide inhibitor ibrutinib (logP ~3.8), suggesting improved aqueous solubility and potentially reduced non-specific protein binding at screening concentrations [1].

Drug-like properties logP Aqueous solubility Comparative physicochemical profiling

Optimal Research Application Scenarios for (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide Procurement


GSK-3β Biochemical Assay Development and Screening

The compound is best deployed as a tool compound for establishing GSK-3β enzyme inhibition assays, particularly where a 3-furyl acrylamide chemotype is desired as a scaffold for further medicinal chemistry optimization. Its nanomolar potency (inferred from Reference Example 720, IC50 19.1 nM [1]) makes it suitable as a positive control or as a starting point for structure-activity relationship (SAR) expansion. Procurement should be paired with a 2-furyl regioisomer as a negative-control compound to validate assay specificity.

Kinase Selectivity Profiling Panels

Given the GSK-3β potency associated with the furan-acrylamide scaffold [1], this compound can be utilized in selectivity panels against related kinases (e.g., CDK2, CDK5) to establish the selectivity window of the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl sub-series. The distinct substitution pattern may confer selectivity advantages over less decorated furan-acrylamide analogs, a hypothesis that can be tested by procuring both the target compound and its des-methyl or des-pyrrolidinone analogs for parallel screening.

Cellular Target Engagement Studies (CETSA or BRET)

For cellular thermal shift assays (CETSA) or NanoBRET target engagement assays, the compound's moderate lipophilicity (calc. logP 2.5–2.8 ) suggests adequate cell permeability without excessive non-specific binding. This makes it a candidate for intracellular GSK-3β engagement studies in HEK293, SH-SY5Y, or iPSC-derived neuronal models, provided that appropriate vehicle controls (DMSO concentration ≤0.1%) are maintained.

Medicinal Chemistry SAR Expansion Libraries

The compound serves as a core scaffold for generating focused libraries around the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl aniline tail. Procurement of a multi-gram batch enables the synthesis of 20–50 analogs via parallel amide coupling or reductive amination, exploring modifications at the furan, acrylamide linker, and pyrrolidinone positions to map pharmacophoric requirements for GSK-3β inhibition [1].

Quote Request

Request a Quote for (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.